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Compound of Interest

Compound Name: 4-Isopropenylphenol

Cat. No.: B043103

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Phenolic
Scaffolds

Phenolic compounds are a cornerstone of medicinal chemistry, appearing in a significant
percentage of small-molecule drugs approved by the FDA.[1] Their prevalence stems from the
hydroxyl group's ability to engage in critical hydrogen bonding interactions with biological
targets and its capacity to serve as a reactive handle for synthetic modifications. Within this
valuable class of molecules, 4-isopropenylphenol (also known as p-hydroxy-a-methylstyrene)
presents itself as a particularly versatile building block.

This compound, an intermediate in the industrial production of bisphenol A (BPA), possesses
two distinct and orthogonally reactive functional groups: a nucleophilic phenolic hydroxyl group
and an electron-rich isopropenyl (C=C) double bond.[2] This dual functionality allows for a wide
array of selective chemical transformations, enabling the synthesis of a diverse library of
complex molecular intermediates. This application note provides a technical guide to
harnessing the synthetic potential of 4-isopropenylphenol, complete with detailed protocols
for creating valuable pharmaceutical intermediates.

Physicochemical Properties and Safe Handling
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Before utilization in any synthetic protocol, a thorough understanding of the reagent's
properties and safety requirements is paramount. 4-Isopropenylphenol is a white solid at
room temperature with a melting point of approximately 83°C.[2]

Property Value Reference
IUPAC Name 4-(Prop-1-en-2-yl)phenol [2]
CAS Number 4286-23-1 [2]
Molecular Formula CoH100 [2]
Molar Mass 134.178 g-mol—t [2]
Appearance White solid [2]
Melting Point 83 °C (181 °F; 356 K) [2]

Safety Profile: 4-lsopropenylphenol is classified with GHS07 (Exclamation mark) and GHS08
(Health hazard) pictograms.[2] It is harmful if swallowed (H302) and may cause damage to
organs (H371).[2]

» Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal
Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid
breathing dust.

o Storage: Store in a cool, dry place away from oxidizing agents.

o First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of
eye contact, rinse cautiously with water for several minutes. If ingested or if you feel unwell,
seek immediate medical advice.

Core Reactivity and Synthetic Strategy

The synthetic utility of 4-isopropenylphenol is derived from the distinct reactivity of its three
main components: the phenolic hydroxyl group, the isopropenyl group, and the aromatic ring. A
strategic approach to its use involves selectively targeting one of these sites while preserving
the others for subsequent transformations.
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Caption: Experimental workflow for the catalytic hydrogenation of 4-isopropenylphenol.

Step-by-Step Methodology:

Vessel Preparation: To a high-pressure reaction vessel or a thick-walled flask equipped with
a magnetic stir bar, add 4-isopropenylphenol (1.0 eq).

Solvent and Catalyst Addition: Dissolve the starting material in a suitable solvent such as
ethanol or ethyl acetate (approx. 0.1 M concentration). Carefully add 5% Palladium on
Carbon (Pd/C) catalyst (5 mol %) under an inert atmosphere (e.g., Nitrogen or Argon).

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask
and backfill with hydrogen gas (Hz). Repeat this cycle three times. Pressurize the vessel to
the desired pressure (typically 1-3 atm for this transformation) and stir the reaction vigorously
at room temperature.

Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or
gas chromatography-mass spectrometry (GC-MS) until the starting material is fully
consumed.

Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the
reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad
with the reaction solvent.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-
isopropylphenol. The product can be further purified by recrystallization from a hexanes/ethyl
acetate mixture if necessary.

Protocol 2: Williamson Ether Synthesis for O-Alkylation

Rationale: The Williamson ether synthesis is a robust and fundamental method for forming C-O

bonds, crucial for modifying a drug candidate's pharmacokinetic properties (ADME). [3][4]This

protocol demonstrates the nucleophilic character of the phenolic hydroxyl group after

deprotonation. The resulting ether products are common motifs in pharmaceuticals.

Step-by-Step Methodology:
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» Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-
isopropenylphenol (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or
acetone. Add a suitable base such as potassium carbonate (K2COs, 1.5 eq) or sodium
hydride (NaH, 1.1 eq, use with extreme caution). Stir the mixture at room temperature for 30-
60 minutes. Formation of the phenoxide is often visually indicated by a change in color or
dissolution of the base.

» Alkylation: To the resulting phenoxide solution, add the desired primary alkyl halide (e.qg.,
benzyl bromide or ethyl iodide, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room
temperature and stir until TLC analysis indicates complete consumption of the starting
material (typically 2-12 hours).

e Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture
to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate
(3x).

e Washing: Combine the organic layers and wash sequentially with water, 1 M NaOH solution
(to remove any unreacted phenol), and brine.

 [solation and Purification: Dry the organic layer over anhydrous sodium sulfate (NazS0a),
filter, and concentrate under reduced pressure. Purify the crude product via flash column
chromatography on silica gel to obtain the desired ether.

Functional Group Expected
Protocol Key Reagents .
Targeted Intermediate
1. Catalytic
) Isopropenyl C=C Hz, Pd/C 4-1sopropylphenol
Hydrogenation
2. Williamson Ether ) Base (K2COs), Alkyl 4-Isopropenylphenyl
) Phenolic -OH )
Synthesis Halide Ether
Conclusion

4-Isopropenylphenol is a high-potential, dual-functionalized building block for pharmaceutical
synthesis. Its value lies not in being a direct precursor to a specific drug, but in its capacity to
serve as a versatile starting point for a multitude of valuable intermediates. By applying
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fundamental organic reactions such as catalytic hydrogenation and Williamson ether synthesis,
researchers can selectively modify either the isopropenyl or the phenolic moiety. This strategic
functionalization enables the rapid generation of diverse molecular scaffolds, accelerating the
discovery and development of novel therapeutic agents. The protocols outlined herein provide
a reliable foundation for leveraging the unique chemical reactivity of 4-isopropenylphenol in
medicinal chemistry programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2012/gc/c1gc16038a
https://pubs.rsc.org/en/content/articlelanding/2012/gc/c1gc16038a
https://pubs.rsc.org/en/content/articlelanding/2012/gc/c1gc16038a
https://en.wikipedia.org/wiki/4-Isopropenylphenol
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.benchchem.com/product/b043103#4-isopropenylphenol-as-a-building-block-for-pharmaceuticals
https://www.benchchem.com/product/b043103#4-isopropenylphenol-as-a-building-block-for-pharmaceuticals
https://www.benchchem.com/product/b043103#4-isopropenylphenol-as-a-building-block-for-pharmaceuticals
https://www.benchchem.com/product/b043103#4-isopropenylphenol-as-a-building-block-for-pharmaceuticals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043103?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

